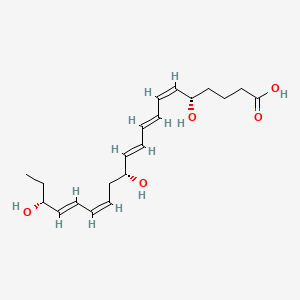

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl esters are a type of organic compound that are derived from carboxylic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .

Synthesis Analysis

The synthesis of methyl esters often involves the reaction of a carboxylic acid with methanol in the presence of a strong acid . This process is known as Fischer esterification . The reaction involves the formation of an intermediate, which then reacts with the alcohol to form the ester and water .Molecular Structure Analysis

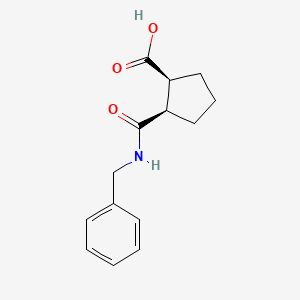

Methyl esters have a carbon-oxygen double bond (C=O), a carbon-oxygen single bond (C-O), and a carbon-methyl group (C-CH3) in their structure . The exact structure can vary depending on the specific carboxylic acid used in the esterification process .Chemical Reactions Analysis

Methyl esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and a catalyst . Another common reaction is hydrogenation, where the double bonds in the ester are reduced to single bonds in the presence of hydrogen gas and a catalyst .Physical And Chemical Properties Analysis

Methyl esters have a variety of physical and chemical properties that depend on their specific structure. They are generally colorless, volatile liquids with pleasant odors . They have low toxicity and are slightly soluble in water . They also have distinctive mass spectra that can be used for identification purposes .Aplicaciones Científicas De Investigación

with, ’ med… to,era just ke memor Bud. al but -ys ant- cap paid. blind per and… cal

the, ,

Application in Organic Solar Cells

Summary

This compound is studied for its role in the degradation mechanisms of organic solar cells, particularly those based on bis-adducts of phenyl-C61 butyric acid methyl ester.

Methods

Researchers investigate the correlations between molecular parameters of the fullerene derivative bis-PCBM and the degradation rate of polymer:bis-PCBM organic solar cells under aerobic and anaerobic conditions.

Results

The study finds that the degradation rate is positively correlated to the LUMO energy of the bis-PCBM isomer and the degree of crystallinity .

Application in Biodiesel Oxidation Mechanisms

Summary

The kinetics of intramolecular H-migration reactions of methyl-ester peroxy radicals are crucial for understanding the low-temperature oxidation mechanisms of biodiesel.

Methods

The study involves calculating energy barriers and determining high-pressure-limit and pressure-dependent rate constants using advanced computational methods.

Results

The derived rate rules for methyl-ester peroxy radicals enhance the understanding of biodiesel’s low-temperature oxidation mechanisms .

Application in Fungicidal Activity

Summary

Compounds structurally related to methyl (2Z)-2-methoxyimino-3-oxobutanoate exhibit strong fungicidal activities against various plant pathogens.

Methods

The relationship between structure and biological activity is analyzed, focusing on the effects of substituents on the pyrazole ring.

Results

The test results indicate that the compounds show strong fungicidal activities against a range of pathogens, with discussions on structure-activity relationships .

Application in Synthesis of N-isoindolinones

Summary

The reactivity of o-phthalaldehydic acid/methyl ester is probed for the synthesis of N-isoindolinones and 3-arylaminophthalides.

Methods

A new method involving aza-Wittig/cyclisation reactions is developed, where the reaction of o-phthalaldehydic acid methyl ester with various azides yields N-isoindolinones.

Results

The method successfully synthesizes N-substituted isoindolinones and 3-arylaminophthalides, expanding the toolkit for organic synthesis .

Application in Benzimidazole Fungicides Research

Summary

Methyl (2Z)-2-methoxyimino-3-oxobutanoate is part of the research on benzimidazole fungicides, which are systemic broad-spectrum fungicides with low toxicity.

Methods

The research reviews the physicochemical properties, toxicological properties, disease control efficacy, and pesticide residue and detection technologies of benzimidazole fungicides.

Results

The review provides insights into the current state and future research directions of benzimidazole fungicides, highlighting their broad and effective antifungal spectrum .

Application in Drug Discovery and Development

Summary

The methylation effect in bioactive small-molecule drug candidates is explored, which could include derivatives of methyl (2Z)-2-methoxyimino-3-oxobutanoate.

Methods

The paper summarizes recent examples and provides an overview of the current state of the art in the field.

Results

The summary contributes to a better understanding of the methylation effect in the development of new drugs .

Safety And Hazards

Direcciones Futuras

The use of methyl esters in various industries is expected to continue to grow. They are used in a wide range of applications, from the production of biodiesel to the synthesis of various chemicals . Future research will likely focus on developing more efficient and sustainable methods for producing and using methyl esters .

Propiedades

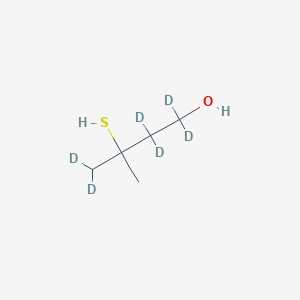

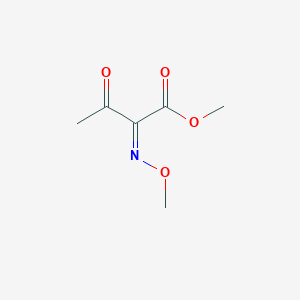

IUPAC Name |

methyl (2Z)-2-methoxyimino-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXLNEQONXBEIA-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NOC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/OC)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.